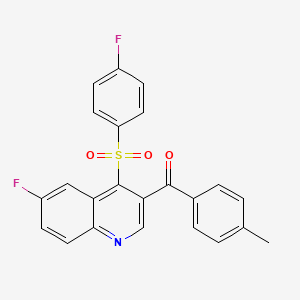

(6-Fluoro-4-((4-fluorophenyl)sulfonyl)quinolin-3-yl)(p-tolyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

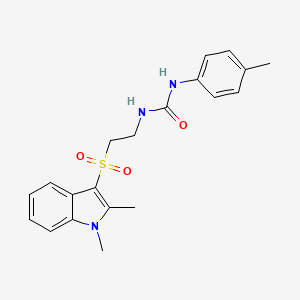

“(6-Fluoro-4-((4-fluorophenyl)sulfonyl)quinolin-3-yl)(p-tolyl)methanone” is a chemical compound with the molecular formula C22H22F2N2O3S and a molecular weight of 432.48 . It is used for research purposes .

Synthesis Analysis

The synthesis of quinoline derivatives, such as “(6-Fluoro-4-((4-fluorophenyl)sulfonyl)quinolin-3-yl)(p-tolyl)methanone”, often involves chemical modification of the quinoline skeleton . This can result in improved therapeutic effects and explains the wide occurrence of quinolones in bioactive natural products .Molecular Structure Analysis

The molecular structure of “(6-Fluoro-4-((4-fluorophenyl)sulfonyl)quinolin-3-yl)(p-tolyl)methanone” is characterized by a quinoline nucleus, which is a nitrogen-containing bicyclic compound . The compound also contains fluorine atoms at specific positions, which can result in a remarkable improvement of its properties .Chemical Reactions Analysis

Quinoline derivatives, including “(6-Fluoro-4-((4-fluorophenyl)sulfonyl)quinolin-3-yl)(p-tolyl)methanone”, exhibit various chemical reactions. For instance, they are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis

The physical and chemical properties of “(6-Fluoro-4-((4-fluorophenyl)sulfonyl)quinolin-3-yl)(p-tolyl)methanone” are characterized by its molecular formula C22H22F2N2O3S and a molecular weight of 432.48 .Aplicaciones Científicas De Investigación

- Sulfonyl fluorides play a crucial role in organic synthesis. The direct fluorosulfonylation method, utilizing fluorosulfonyl radicals, has emerged as an efficient approach for producing sulfonyl fluorides . Researchers explore the use of our compound in this context due to its unique structure and potential reactivity.

- Quinoline derivatives have shown promise as anticancer agents. Our compound’s fluoro and sulfonyl substitutions could enhance its cytotoxicity. Researchers may evaluate its potential against cancer cell lines and investigate its mechanism of action .

Organic Synthesis and Medicinal Chemistry

Anticancer Research

Mecanismo De Acción

The mechanism of action of quinoline derivatives is often related to their ability to inhibit bacterial DNA-gyrase and type IV topoisomerase . This unique mechanism of action allows quinoline derivatives to be used for the treatment of infectious diseases caused by strains resistant to many other classes of antibacterials .

Safety and Hazards

Direcciones Futuras

The future directions in the research of quinoline derivatives like “(6-Fluoro-4-((4-fluorophenyl)sulfonyl)quinolin-3-yl)(p-tolyl)methanone” could involve further exploration of their therapeutic potential. Given their unique mechanism of action and wide range of biological activities, these compounds could be further developed and optimized for various medical applications .

Propiedades

IUPAC Name |

[6-fluoro-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15F2NO3S/c1-14-2-4-15(5-3-14)22(27)20-13-26-21-11-8-17(25)12-19(21)23(20)30(28,29)18-9-6-16(24)7-10-18/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTIDUQJVJUWRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Fluoro-4-((4-fluorophenyl)sulfonyl)quinolin-3-yl)(p-tolyl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2814689.png)

![2-[(4-Aminophenyl)thio]-N-(2,4-dimethylphenyl)-propanamide](/img/structure/B2814690.png)

![2-Ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2814692.png)

![1,9-dimethyl-4-oxo-N-(4-(phenylamino)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2814697.png)

![2-((6-benzyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2814699.png)

![N-[[3-(4-bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl]cyclopentanamine](/img/structure/B2814700.png)

![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2814701.png)

![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2814703.png)

![2-amino-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxamide](/img/structure/B2814710.png)